molecular formula C9H7BrN2O2 B3033281 2-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazole CAS No. 1016843-27-8

2-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B3033281
CAS No.: 1016843-27-8
M. Wt: 255.07 g/mol
InChI Key: FGOYMWFOSCIVQD-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a bromo and methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-bromo-5-methoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

    Nucleophilic substitution: Formation of substituted oxadiazoles.

    Oxidation and reduction: Formation of oxidized or reduced derivatives of the oxadiazole ring.

    Coupling reactions: Formation of biaryl or other coupled products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazole varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable in specific applications such as electronic materials and medicinal chemistry.

Properties

IUPAC Name

2-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-13-6-2-3-8(10)7(4-6)9-12-11-5-14-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOYMWFOSCIVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C2=NN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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